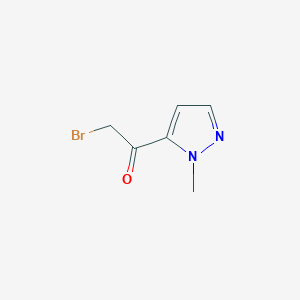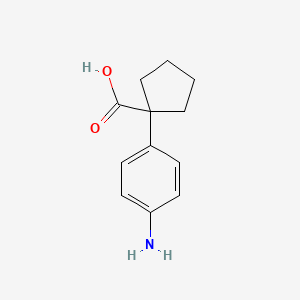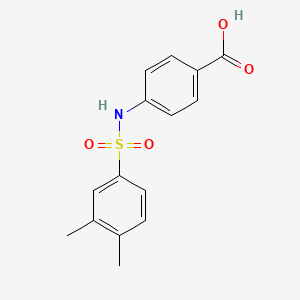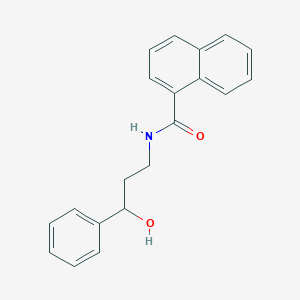
2-Amino-3,3-dimethylnorbornane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves intricate steps to ensure the introduction of specific functional groups while maintaining the integrity of the molecular framework. For example, methods for synthesizing amino-substituted phosphonic acids and their derivatives, which may share synthetic strategies with 2-amino-3,3-dimethylnorbornane hydrochloride, involve reactions from N-phthaloylglycine or dimethyl phosphonate precursors (Griffiths et al., 1997). Similarly, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline highlights the versatility of amino group protection and functional group transformation techniques (Cheng Lin, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-3,3-dimethylnorbornane hydrochloride often reveals a complex interplay of steric and electronic effects. For instance, the structure of amino acid-derived acylnitroso Diels-Alder reaction products demonstrates the importance of stereochemistry in dictating the molecular architecture and subsequent reactivity (Shireman & Miller, 2001).
Chemical Reactions and Properties
Chemical reactions involving compounds with structures similar to 2-amino-3,3-dimethylnorbornane hydrochloride exhibit a range of transformations. For example, the reaction of aminopropylsilane with silica surfaces showcases the reactivity of amino groups in surface modifications (White & Tripp, 2000). Moreover, unexpected reactivity observed in amino-methylenenorbornane hydrochlorides with meta-chloroperbenzoic acid indicates complex reaction pathways influenced by the presence of amino groups (Martínez et al., 2007).
Physical Properties Analysis
The physical properties of chemical compounds like 2-amino-3,3-dimethylnorbornane hydrochloride are crucial for understanding their behavior in various environments. Although specific details on this compound were not found, the study of similar compounds' physical properties, such as solubility, melting points, and stability, is essential for their application in synthesis and drug development.
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity, stability, and interaction of the compound with other chemicals. For example, the protection and deprotection strategies used in peptide synthesis indicate the chemical reactivity and functional group tolerance of amino acids and their derivatives (Arai et al., 1998). Such analyses are pivotal for designing synthesis pathways and predicting compound behavior in biological systems.
科学的研究の応用
Reactivity and Compound Formation
- Reactivity with m-CPBA : 1-Amino-3,3-dimethyl-2-methylenenorbornane hydrochlorides exhibit unexpected reactivity with m-CPBA (meta-chloroperbenzoic acid), leading to distinct reaction pathways. The primary ammonium chloride variant forms a diastereomeric mixture of spiranic 1-nitronorbornane-based epoxides, while the tertiary variant undergoes skeletal rearrangement to produce 10-chlorocamphor (Martínez et al., 2007).
Stereochemistry and Addition Reactions
- Stereochemistry in Epoxidation : The addition reactions of 7,7-dimethylnorbornene and related olefins have been systematically studied. This work helps understand the steric effects in controlling stereochemistry during such additions. For example, the addition of borane to norbornene is primarily exo, while the addition to 7,7-dimethylnorbornene is predominantly endo (Brown et al., 1970).
Mass Spectral Studies
- Electron Ionization Mass Spectral Studies : Studies on electron ionization mass spectra of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols have been conducted. These studies revealed complex fragmentation patterns and provided insights into the mass spectral characteristics of these compounds (Martínez et al., 2005).
Catalysis and Reaction Mechanisms
- Rearrangement Mechanisms in Cyclic O,N-acetals : Kinetic studies of the acid-catalyzed rearrangement of cyclic O,N-acetals derived from acylquinones and enamines reveal a dependency on the hydrochloric acid concentration, reaction medium, and the dialkylamino group of the substrate. This research provides insights into the rearrangement mechanisms in these compounds (Castro et al., 1986).
Polymer Science Applications
- Biodegradable Polyesteramides : Research into the synthesis of polyesteramides containing peptide linkages, using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling agent, has shown potential applications in agriculture and biomedicine due to their solubility in various solvents and susceptibility to enzymatic hydrolysis (Fan et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, (2R)-2-amino-3,3-dimethylbutanamide hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
特性
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)7-4-3-6(5-7)8(9)10;/h6-8H,3-5,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRWFCMLWGGYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dimethylnorbornane hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)
![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)


![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)



